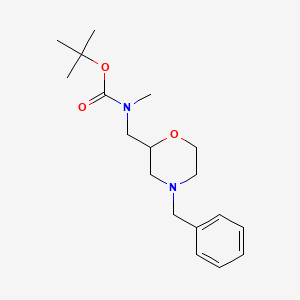

Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate

Description

Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate (CAS: 146944-34-5) is a morpholine-derived compound featuring a benzyl substituent at the 4-position of the morpholine ring and a tert-butyl carbamate group attached to the methyl group at the 2-position. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.4 g/mol . This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural complexity, including the benzyl group and carbamate moiety, enhances lipophilicity and stability, making it suitable for targeting hydrophobic protein pockets .

Properties

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19(4)13-16-14-20(10-11-22-16)12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOVZTLHPIJFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CN(CCO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-benzylmorpholine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related carbamates and heterocyclic derivatives (Table 1).

Table 1: Comparative Analysis of Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate and Analogs

Key Observations:

Morpholine vs. Piperidine derivatives (e.g., CAS 1345728-58-6) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

Benzyl Substitution: The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-benzylated analogs like Tert-butyl N-morpholin-4-ylcarbamate (CAS 2305080-35-5), which has a logP of ~1.2 . This enhances binding to hydrophobic enzyme pockets but may reduce aqueous solubility.

Carbamate Functionality :

- The tert-butyl carbamate group in all compounds provides steric protection, improving metabolic stability. However, bulkier substituents (e.g., spirocyclic systems in CAS 1358783-18-2) may introduce conformational rigidity, affecting target selectivity .

Biological Activity

Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate is a chemical compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C18H28N2O3

- Molecular Weight : 320.43 g/mol

- IUPAC Name : tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate

The compound features a morpholine ring substituted with a benzyl group, which enhances its lipophilicity and biological activity. This structural characteristic is pivotal for its interaction with biological targets.

This compound primarily functions through the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating metabolic pathways. The exact enzymes targeted are under investigation, but preliminary studies suggest interactions with proteases and kinases.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways. This action can lead to altered cellular responses, which is critical in therapeutic contexts.

- Protein Modification : It has been observed to modify protein structures, affecting their function and stability. This property is particularly relevant in drug design and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, possibly through its antioxidant properties.

Case Studies

-

Antitumor Activity Study :

- A study conducted on human cancer cell lines demonstrated that this compound reduced cell proliferation by up to 70% at concentrations of 10 µM over 48 hours.

- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL.

- The mode of action was suggested to involve disruption of bacterial cell membrane integrity.

-

Neuroprotective Study :

- Research involving neuronal cultures exposed to oxidative stress indicated that treatment with the compound significantly reduced cell death and oxidative damage markers.

- The neuroprotective effect was attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Comparative Analysis

| Compound | Molecular Weight | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | 320.43 g/mol | Antitumor, Antimicrobial | Enzyme inhibition, Receptor binding |

| Tert-butyl (4-benzylmorpholin-2-yl)methylcarbamate | 306.41 g/mol | Moderate antimicrobial | Limited enzyme interaction |

| Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate | Varies | Anticancer | Targeted receptor modulation |

Q & A

Q. What are the key considerations for synthesizing tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate with high yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent selection (e.g., dichloromethane or tetrahydrofuran), and reaction time. For example, intermediate steps may involve coupling reactions between tert-butyl carbamate derivatives and benzyl-substituted morpholine precursors. Catalysts like palladium or copper complexes can enhance efficiency. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts .

Q. Which purification techniques are optimal for isolating this compound?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is widely used. For polar intermediates, reverse-phase HPLC may improve resolution. Recrystallization using solvents like ethanol or acetonitrile can further enhance purity, particularly for crystalline intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, moisture, and light. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) allows precise determination of bond angles, stereochemistry, and intermolecular interactions. For challenging cases (e.g., twinned crystals), high-resolution data collection (λ = 0.7–1.0 Å) and iterative refinement are critical. Validate results against computational models (e.g., DFT) .

Q. What experimental strategies elucidate the compound’s enzyme inhibition mechanisms?

Use fluorescence quenching assays to monitor binding affinity with target enzymes (e.g., proteases or kinases). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). For mechanistic insights, perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .

Q. How can researchers address contradictions in reactivity data across studies?

Systematically vary reaction conditions (e.g., solvent polarity, temperature) to identify confounding factors. Cross-validate results using complementary techniques: NMR for real-time reaction monitoring, mass spectrometry for intermediate detection, and computational modeling (e.g., DFT) to predict reaction pathways .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via LC-MS or HPLC over 24–72 hours. Compare stability in plasma or serum to assess metabolic susceptibility. For oxidative stability, use H2O2 or cytochrome P450 enzyme mimics .

Q. How can molecular docking predict interactions between this compound and biological targets?

Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Cross-reference with crystallographic data for accuracy .

Q. What comparative insights can be drawn from structurally similar carbamates?

Analyze analogs (e.g., tert-butyl (4-chloropyrimidin-2-yl)methylcarbamate) to assess how substituents (e.g., benzyl vs. pyrimidine) affect reactivity and bioactivity. Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with pharmacological properties .

Q. How can researchers optimize experimental design for scale-up synthesis?

Implement flow chemistry to improve heat/mass transfer and reduce side reactions. Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, residence time). Monitor scalability via in-line FTIR or Raman spectroscopy for real-time quality control .

Notes

- For synthesis and bioactivity, prioritize peer-reviewed studies and patents (e.g., ).

- Cross-validate computational predictions with experimental data to ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.